Cas no 1105213-12-4 (1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide)

1-6-(4-Methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide is a synthetic small-molecule compound featuring a pyridazine core linked to a methoxyphenyl group and a piperidine carboxamide moiety. Its structural design incorporates both aromatic and heterocyclic elements, which may contribute to its potential as a bioactive agent in medicinal chemistry applications. The compound's pyridazine scaffold is known for its versatility in drug discovery, while the methoxyphenyl and pyridinylmethyl substitutions could enhance binding affinity and selectivity. This molecule may be of interest for research targeting enzyme inhibition or receptor modulation due to its balanced lipophilicity and hydrogen-bonding capabilities. Further studies are required to fully characterize its pharmacological profile.
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide structure
1105213-12-4 structure
Product Name:1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide
CAS No:1105213-12-4
MF:C23H25N5O2
MW:403.476904630661
CID:6071529
PubChem ID:44059757
Update Time:2025-10-30

1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide
    • 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
    • 1105213-12-4
    • AKOS024512139
    • 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
    • 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
    • VU0646181-1
    • F5527-0199
    • Inchi: 1S/C23H25N5O2/c1-30-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-13-3-5-19(16-28)23(29)25-15-17-4-2-12-24-14-17/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,25,29)
    • InChI Key: BEOSUDFOFHWRHF-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=C(OC)C=C3)C=C2)CCCC(C(NCC2=CC=CN=C2)=O)C1

Computed Properties

  • Exact Mass: 403.20082506g/mol
  • Monoisotopic Mass: 403.20082506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.2Ų

1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide Pricemore >>

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Additional information on 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide

Introduction to 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide (CAS No. 1105213-12-4)

1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1105213-12-4, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry and drug discovery.

The molecular structure of this compound features a pyridazine core, which is a heterocyclic aromatic ring system containing two adjacent nitrogen atoms. This core is further substituted with a 4-methoxyphenyl group at the 6-position and an N-(pyridin-3-yl)methylpiperidine moiety at the 3-position. The presence of these functional groups imparts specific electronic and steric properties that are critical for its interaction with biological targets.

In recent years, there has been a growing interest in pyridazine derivatives due to their diverse pharmacological profiles. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural features of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide make it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The pyridazine ring is known to be a versatile scaffold that can be modified to enhance binding affinity and selectivity. Additionally, the methoxy group on the phenyl ring and the piperidine moiety contribute to the compound's overall pharmacokinetic properties, including solubility and metabolic stability.

Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug design. Computational modeling and experimental techniques have been employed to elucidate the binding modes of this compound with potential target proteins. These studies have revealed that the compound can effectively bind to enzymes and receptors involved in critical cellular pathways.

The synthesis of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The synthetic route typically involves condensation reactions, cyclization steps, and functional group transformations.

In vitro studies have demonstrated that this compound exhibits notable biological activity across various assays. For instance, it has shown inhibitory effects on certain kinases and transcription factors that are implicated in cancer progression. The ability of this compound to modulate these pathways suggests its potential as a lead molecule for developing novel therapeutic agents.

The pharmacokinetic profile of 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide has been thoroughly evaluated through preclinical studies. These investigations have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has demonstrated favorable solubility and bioavailability, which are essential characteristics for an effective drug candidate.

One of the key challenges in drug development is optimizing the balance between efficacy and safety. The toxicological profile of this compound has been assessed through comprehensive safety studies, which include acute toxicity tests and long-term exposure assessments. These studies have shown that the compound exhibits low toxicity at relevant therapeutic doses, making it a promising candidate for further development.

The future direction of research on 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide includes exploring its potential in clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate preclinical findings into clinical applications. These trials aim to evaluate the efficacy and safety of the compound in human subjects suffering from various diseases.

Advances in drug discovery technologies have enabled high-throughput screening (HTS) approaches to identify novel bioactive compounds like 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-ylmethyl)piperidine -3-carboxamide . HTS allows researchers to rapidly test thousands of compounds against multiple biological targets, accelerating the identification of lead molecules for further optimization.

The role of computational chemistry in modern drug design cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding interactions between this compound and its target proteins. These predictions guide experimental efforts by providing insights into optimal modifications that can enhance binding affinity and selectivity.

The environmental impact of pharmaceutical research is also a critical consideration. Sustainable synthetic methodologies are being developed to minimize waste and reduce energy consumption during production processes. These efforts align with global initiatives aimed at promoting green chemistry principles in drug development.

In conclusion, 1 -6 - (4 - methoxyphen yl ) py rid az ine - 3 - yl - N - ( py rid ine - 3 - yl ) methyl piper id ine - 3 - car box am ide ( CAS No . 1105213 -12 -4 ) represents a significant advancement in pharmaceutical research . Its unique structural features , combined with promising biological activity , make it an attractive candidate for further investigation . Ongoing studies aim to elucidate its mechanisms of action , optimize its pharmacokinetic properties , and translate preclinical findings into clinical applications . As research continues , this compound holds great potential for contributing to next-generation therapeutics .















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